molecular formula C19H33NO3S B12200304 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine

Cat. No.: B12200304
M. Wt: 355.5 g/mol
InChI Key: ULTRPQVOKPOWCC-UHFFFAOYSA-N
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Description

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine is a complex organic compound with a unique structure that combines a sulfonyl group with a tert-butyl and methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine typically involves multiple steps. One common method starts with the preparation of the 3-(tert-butyl)-4-methoxyphenyl sulfonyl chloride, which is then reacted with 1,1,3,3-tetramethylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tert-butyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(1,1,3,3-tetramethylbutyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H33NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

3-tert-butyl-4-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H33NO3S/c1-17(2,3)13-19(7,8)20-24(21,22)14-10-11-16(23-9)15(12-14)18(4,5)6/h10-12,20H,13H2,1-9H3

InChI Key

ULTRPQVOKPOWCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C

Origin of Product

United States

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